molecular formula C6H5N5S B2639003 1-(pyridin-3-yl)-1H-tetrazole-5-thiol CAS No. 62770-11-0

1-(pyridin-3-yl)-1H-tetrazole-5-thiol

Cat. No.: B2639003
CAS No.: 62770-11-0
M. Wt: 179.2
InChI Key: OFGJTUHYIGMNPN-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-1H-tetrazole-5-thiol is a heterocyclic compound that features a pyridine ring fused with a tetrazole ring, which is further substituted with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-3-yl)-1H-tetrazole-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-3-carbonitrile with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. The thiol group can be introduced through subsequent reactions involving thiourea or other sulfur-containing reagents .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Continuous flow reactors and advanced catalytic systems can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Pyridin-3-yl)-1H-tetrazole-5-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(pyridin-3-yl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The tetrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)-1H-tetrazole-5-thiol
  • 1-(Pyridin-4-yl)-1H-tetrazole-5-thiol
  • 1-(Pyridin-3-yl)-1H-tetrazole-5-methyl

Uniqueness: 1-(Pyridin-3-yl)-1H-tetrazole-5-thiol is unique due to the specific positioning of the thiol group and the tetrazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the thiol group enhances its potential for forming covalent bonds with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-pyridin-3-yl-2H-tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5S/c12-6-8-9-10-11(6)5-2-1-3-7-4-5/h1-4H,(H,8,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGJTUHYIGMNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C(=S)N=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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